molecular formula C5H4BrClN2O B1284159 5-Bromo-4-chloro-2-methoxypyrimidine CAS No. 57054-93-0

5-Bromo-4-chloro-2-methoxypyrimidine

Cat. No.: B1284159
CAS No.: 57054-93-0
M. Wt: 223.45 g/mol
InChI Key: CUJKVRNKYMBUGX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-2-methoxypyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of halogenated heterocycles. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in cross-coupling reactions with indium organometallics, which are catalyzed by palladium-based enzymes . These interactions facilitate the formation of complex molecular structures, making this compound a crucial component in medicinal chemistry.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression patterns . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use . For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and can be used to study its therapeutic potential . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with other cellular components. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its effects on cellular functions. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methoxypyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2-amino-4-chloropyridine, which undergoes bromination to form a key intermediate. This intermediate is then subjected to diazotization and chlorination to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in solvents like dimethylformamide (DMF) or ethanol, with the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-methoxypyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with sodium methoxide would yield 5-methoxy-4-chloro-2-methoxypyrimidine .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methoxypyrimidine involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the formation of bioactive compounds .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-4-methoxypyridine
  • 5-Bromo-2-chloro-4-methoxypyrimidine
  • 5-Bromo-2-chloro-4-methoxy-1,3-diazine

Comparison: 5-Bromo-4-chloro-2-methoxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties compared to similar compounds. For example, the presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-4-chloro-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJKVRNKYMBUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575884
Record name 5-Bromo-4-chloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57054-93-0
Record name 5-Bromo-4-chloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-2-methoxypyrimidine
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